An In-Depth Technical Guide to Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
An In-Depth Technical Guide to Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds has become a cornerstone of rational drug design. Biological systems, being inherently chiral, often exhibit stark differences in pharmacological response to the different enantiomers of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, toxic. This reality has propelled the use of chiral building blocks—enantiopure molecular fragments—to the forefront of medicinal chemistry.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its rigid, non-planar structure provides a three-dimensional framework that is ideal for orienting functional groups in precise spatial arrangements to optimize interactions with biological targets like enzymes and receptors.
This guide focuses on a particularly valuable derivative: Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS No: 220060-08-2). This compound is a chiral building block derived from the natural amino acid (S)-proline. The introduction of a methyl group at the C2 position creates a quaternary stereocenter, which significantly restricts the conformational flexibility of the pyrrolidine ring. This conformational lock-in enhances the architectural stability of peptides and small molecules into which it is incorporated, making it a powerful tool for designing potent and selective therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a wide range of synthetic applications.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the properties, synthesis, characterization, and applications of this key pharmaceutical intermediate.
Physicochemical and Structural Properties
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a white to off-white crystalline solid. Its structure combines the rigidity of the α-methylated proline core with the reactivity of a methyl ester, making it an ideal intermediate for further chemical elaboration.
| Property | Value | Source(s) |
| CAS Number | 220060-08-2 | |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | |
| Storage | Room temperature, under inert atmosphere |
Synthesis and Mechanistic Insights
The synthesis of Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a multi-step process that begins with the naturally abundant and chiral amino acid, (S)-proline. The overall strategy involves the α-methylation of the proline backbone followed by esterification of the carboxylic acid. The following protocol is a composite of established methods for α-methylation of proline and standard esterification procedures.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (Precursor)
This part of the synthesis is based on a documented procedure that achieves α-methylation of (S)-proline.
Step 1a: Formation of the Azetidinone Intermediate
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Rationale: The initial reaction of (S)-proline with chloral hydrate protects the carboxylic acid and the secondary amine, forming a bicyclic azetidinone intermediate. This transformation is crucial as it activates the α-carbon for the subsequent deprotonation and methylation step.
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Protocol:
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Suspend (S)-proline (11.4g, 99mmol) and chloral hydrate (35g, 211.6mmol) in acetonitrile (100mL).
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Add magnesium sulfate (30g) as a dehydrating agent.
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Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for an additional 48 hours.
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Filter the reaction mixture and wash the solid residue with ethyl acetate.
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Combine the organic phases, concentrate under reduced pressure, and recrystallize the crude product from ethanol to yield the white, solid azetidinone intermediate.
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Step 1b: α-Methylation
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Rationale: This step introduces the key methyl group at the C2 position. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is used to deprotonate the α-carbon. The resulting enolate then reacts with methyl iodide (MeI) in an SN2 reaction to form the methylated intermediate. The reaction is performed at a very low temperature (-78°C) to control the reactivity of the LDA and prevent side reactions.
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Protocol:
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Dissolve the azetidinone intermediate (1.05g, 4.30mmol) in anhydrous tetrahydrofuran (THF, 30mL) and cool the solution to -78°C under an inert atmosphere (e.g., argon).
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Slowly add a 2M solution of LDA (2.6mL, 5.20mmol) dropwise.
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After stirring for 30 minutes, add methyl iodide (0.54mL, 8.67mmol).
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Allow the mixture to warm gradually to -30°C over 2 hours.
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Quench the reaction by adding water and allow it to warm to room temperature.
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Extract the product with chloroform, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
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Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.
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Step 1c: Hydrolysis to the Carboxylic Acid Hydrochloride
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Rationale: The final step in forming the precursor is the hydrolysis of the protecting groups under strongly acidic conditions. Refluxing in 6M hydrochloric acid cleaves the azetidinone ring, liberating the secondary amine and the carboxylic acid, and concurrently forming the hydrochloride salt.
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Protocol:
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Add the purified methylated azetidinone (430mg, 1.66mmol) to 6M HCl (5mL).
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Heat the mixture at reflux for 3 hours.
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Concentrate the mixture under reduced pressure.
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Grind the resulting residue with hot acetone. After cooling, decant the acetone and dry the solid to obtain (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride as a white solid.
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Part 2: Fischer Esterification to Yield the Final Product
This final step employs a standard Fischer esterification method using thionyl chloride in methanol.
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Mechanism Insight: Thionyl chloride (SOCl₂) reacts with methanol to generate HCl in situ. This protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. A methanol molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the protonated methyl ester, which is isolated as its hydrochloride salt. This method is efficient as the SOCl₂ also acts as a dehydrating agent, consuming the water byproduct and driving the equilibrium towards the product.
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Protocol:
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In a flask equipped with a dropping funnel and under an inert atmosphere, cool methanol (e.g., 50 mL) to 0°C.
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Slowly add thionyl chloride (e.g., 1.2-2.0 equivalents) dropwise to the methanol, maintaining the temperature below 5°C.
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Add the (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride (1.0 equivalent) portion-wise to the cold methanol/SOCl₂ mixture.
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Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Monitor the reaction to completion using Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and SOCl₂.
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The residue can be triturated with a non-polar solvent like diethyl ether or hexane and filtered to yield the crude product.
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For higher purity, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) is recommended.
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Characterization and Analytical Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR of Precursor ((S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride) in D₂O: δ 3.47-3.36 (m, 1H), 2.43-2.35 (m, 1H), 2.17-1.94 (m, 3H), 1.64 (s, 3H).
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Expected ¹H NMR of Target Compound: The spectrum is expected to be very similar to the precursor, with the key addition of a singlet at approximately δ 3.7-3.8 ppm , corresponding to the three protons of the methyl ester (-OCH₃) group.
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¹³C NMR of Precursor ((S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride) in D₂O: δ 177.38, 70.79, 45.57, 35.73, 23.30, 21.44.
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Expected ¹³C NMR of Target Compound: The spectrum would be similar, but the carboxylic acid carbon (δ ~177 ppm) would shift slightly, and a new signal would appear around δ 52-54 ppm for the methyl ester carbon.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a parent ion [M+H]⁺ corresponding to the free base of the molecule (C₇H₁₃NO₂), with an expected m/z of approximately 144.10.
Applications in Pharmaceutical Synthesis
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a high-value intermediate used in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its rigid, chiral structure is exploited to impart specific stereochemistry in the final drug molecule.
Caption: Key synthetic transformations and applications of the title compound.
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Key Intermediate for PARP Inhibitors: A prominent example of the application of this scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The (R)-enantiomer, (R)-2-methylproline, is a key building block for the anticancer drug Veliparib (ABT-888) . The synthesis involves coupling the protected amino acid with a diaminobenzamide moiety to construct the core of the drug. The stereochemistry at the C2 position of the proline ring is critical for the molecule's ability to bind to the PARP enzyme. The (S)-enantiomer serves as an equally valuable starting material for the synthesis of other potential therapeutic agents and tool compounds.
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Peptidomimetics: The sterically hindered nature of the α-methylproline scaffold makes it an excellent substitute for natural proline in peptides. Its incorporation can enforce specific secondary structures, such as β-turns, and provides significantly enhanced resistance to degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based drugs.
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Asymmetric Synthesis: The pyrrolidine backbone can be further modified. The methyl ester can be reduced to the corresponding alcohol, which serves as a chiral ligand or a starting point for other functional group transformations, all while retaining the crucial stereochemistry of the C2 position.
Safety, Handling, and Storage
As a laboratory chemical, Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride requires careful handling to ensure personnel safety and maintain product integrity.
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Hazard Identification:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Recommended Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side-shields or goggles.
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Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Laboratory coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator may be necessary.
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Handling and Storage:
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Avoid contact with skin, eyes, and clothing.
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Avoid formation of dust and aerosols.
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Store in a tightly closed container in a dry, well-ventilated place.
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The compound should be stored at room temperature under an inert atmosphere to prevent degradation.
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First Aid Measures:
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In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and consult a physician.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
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(Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.)
Conclusion
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its synthesis from (S)-proline, incorporation of a conformationally-locking quaternary stereocenter, and versatile reactivity make it an enabling building block for the construction of complex, stereochemically defined molecules. Its demonstrated role in the synthesis of advanced clinical candidates like PARP inhibitors underscores its importance. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and handling of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
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Kolaczkowski, L., Barkalow, J., Barnes, D. M., Haight, A., Pritts, W., & Schellinger, A. (2019). Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, 84(8), 4837–4845. Available at: [Link]
- CoLab. (n.d.). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor.
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PubMed. (2019). Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. Journal of Organic Chemistry. Available at: [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8393. Available at: [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl pyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).
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PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]
- Benchchem. (n.d.). *2
